molecular formula C15H16BrN B13686363 1-(4-Bromo-1-naphthyl)piperidine

1-(4-Bromo-1-naphthyl)piperidine

Cat. No.: B13686363
M. Wt: 290.20 g/mol
InChI Key: LCLWZVVDSFJLIA-UHFFFAOYSA-N
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Description

1-(4-Bromo-1-naphthyl)piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a bromine atom attached to the naphthalene ring, which is further connected to a piperidine ring. The molecular formula of this compound is C15H16BrN.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-1-naphthyl)piperidine typically involves the bromination of 1-naphthylpiperidine. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature and reaction time precisely. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-1-naphthyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-naphthylpiperidine.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted naphthylpiperidines.
  • Oxidation reactions produce naphthoquinones.
  • Reduction reactions regenerate 1-naphthylpiperidine.

Scientific Research Applications

1-(4-Bromo-1-naphthyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1-naphthyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom’s presence enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or activation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    1-Naphthylpiperidine: Lacks the bromine atom, leading to different reactivity and biological activity.

    4-Bromo-1-naphthylamine: Similar structure but with an amine group instead of a piperidine ring.

    1-(4-Chloro-1-naphthyl)piperidine: Chlorine atom instead of bromine, affecting its chemical properties and reactivity.

Uniqueness: 1-(4-Bromo-1-naphthyl)piperidine is unique due to the presence of the bromine atom, which significantly influences its chemical reactivity and potential biological activities. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H16BrN

Molecular Weight

290.20 g/mol

IUPAC Name

1-(4-bromonaphthalen-1-yl)piperidine

InChI

InChI=1S/C15H16BrN/c16-14-8-9-15(17-10-4-1-5-11-17)13-7-3-2-6-12(13)14/h2-3,6-9H,1,4-5,10-11H2

InChI Key

LCLWZVVDSFJLIA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC=C(C3=CC=CC=C32)Br

Origin of Product

United States

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